molecular formula C21H21ClN4O3S B2467491 N-(3-chloro-4-methoxyphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide CAS No. 1251583-00-2

N-(3-chloro-4-methoxyphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide

Cat. No.: B2467491
CAS No.: 1251583-00-2
M. Wt: 444.93
InChI Key: TTWHOXYRCWUKON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chloro-4-methoxyphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide is a heterocyclic acetamide derivative characterized by a phthalazine core substituted with a thiomorpholine moiety and an acetamide-linked 3-chloro-4-methoxyphenyl group. Its synthesis likely involves multi-step coupling reactions, as seen in analogous acetamide derivatives .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(1-oxo-4-thiomorpholin-4-ylphthalazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3S/c1-29-18-7-6-14(12-17(18)22)23-19(27)13-26-21(28)16-5-3-2-4-15(16)20(24-26)25-8-10-30-11-9-25/h2-7,12H,8-11,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWHOXYRCWUKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N4CCSCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the chloro-methoxyphenyl intermediate: This step involves the chlorination and methoxylation of a phenyl ring.

    Synthesis of the thiomorpholine ring: This can be achieved through the reaction of appropriate amines with sulfur-containing reagents.

    Coupling of intermediates: The final step involves coupling the chloro-methoxyphenyl intermediate with the thiomorpholine and phthalazinone intermediates under specific reaction conditions, such as the use of catalysts and solvents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. This compound may:

    Bind to enzymes: Inhibit their activity by interacting with the active site or allosteric sites.

    Modulate receptors: Affect receptor function by binding to receptor sites, leading to changes in cellular signaling pathways.

    Alter gene expression: Influence the expression of specific genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and biological relevance. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological/Physical Properties Synthesis Highlights
Target Compound Phthalazine Thiomorpholin-4-yl, 3-chloro-4-methoxyphenyl High polarity (thiomorpholine), potential enzyme inhibition Likely involves amide coupling and heterocyclic substitution
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Morpholinone Acetyl, 4-isopropylphenyl Moderate solubility, crystallinity Acetylation of morpholinone intermediate with Na2CO3/acetyl chloride
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazolone 3,4-Dichlorophenyl, methyl-phenyl Hydrogen-bonded dimers, planar amide group Carbodiimide-mediated amide coupling
N-(3-Chloro-4-methoxyphenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide Triazole Triazolylthio, 3-chloro-4-methoxyphenyl Sulfur-mediated reactivity, antimicrobial Thioether linkage formation

Key Findings

Structural Flexibility vs. Rigidity: The target compound’s phthalazine core provides rigidity, which may enhance binding specificity compared to the more flexible morpholinone derivatives . However, the pyrazolone-based analog in exhibits conformational diversity in the solid state, forming hydrogen-bonded dimers that stabilize its structure .

The thiomorpholine group introduces sulfur atoms, which may enhance coordination with metal ions or participate in redox reactions, unlike the oxygen-containing morpholinone in .

Synthetic Complexity: The target compound’s synthesis likely parallels methods used for morpholinone derivatives (e.g., acetyl chloride-mediated acetylation) and pyrazolone amides (carbodiimide coupling) . However, introducing the thiomorpholine moiety may require specialized reagents for sulfur incorporation.

Crystallographic Behavior :

  • Unlike the pyrazolone derivative in , which shows three distinct conformations in the asymmetric unit , the target compound’s phthalazine-thiomorpholine framework may enforce a single dominant conformation, reducing polymorphism risks.

Research Implications and Gaps

  • Synthetic Optimization: The target compound’s thiomorpholine group may necessitate novel synthetic routes for regioselective substitution, contrasting with morpholinone or triazole derivatives.
  • Solubility and Stability: Comparative studies on the thiomorpholine’s impact on solubility (vs. morpholinone) and the phthalazine core’s stability (vs. pyrazolone) are needed.

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide is a synthetic compound with potential therapeutic applications. Its structure includes a chloro-methoxyphenyl group and a thiomorpholine moiety, which may contribute to its biological activities. Understanding the biological activity of this compound is crucial for its potential development in pharmacology.

The compound has the following chemical characteristics:

  • Molecular Formula : C21H21ClN4O3S
  • Molecular Weight : 444.9 g/mol
  • CAS Number : 1251583-00-2

Biological Activities

Research indicates that compounds with similar structures often exhibit a range of biological activities. Here are some potential activities associated with this compound:

1. Anticancer Activity
Studies have shown that phenylacetamide derivatives can inhibit cancer cell proliferation. The mechanism may involve the modulation of apoptosis pathways and cell cycle regulation. For instance, compounds with similar scaffolds have demonstrated cytotoxic effects against various cancer cell lines, such as breast and colon cancer cells.

2. Anti-inflammatory Effects
Compounds containing thiomorpholine groups are known for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo.

3. Antimicrobial Properties
The presence of halogenated aromatic rings often correlates with antimicrobial activity. Preliminary studies suggest that derivatives of this compound could potentially inhibit bacterial growth, although specific data on this compound is not yet available.

Study 1: Anticancer Activity

A study published in Cancer Letters evaluated a series of phenylacetamide derivatives for their cytotoxicity against human cancer cell lines. The results indicated that compounds with similar structural motifs exhibited IC50 values in the micromolar range, suggesting significant anticancer potential (Hsieh et al., 2012).

Study 2: Anti-inflammatory Potential

Research conducted by Rani et al. (2014) highlighted the anti-inflammatory effects of phenylacetamides in animal models. The study reported a reduction in paw edema in rats treated with these compounds, indicating their potential for treating inflammatory conditions.

Comparative Analysis

The table below summarizes the biological activities reported for structurally related compounds:

Compound NameActivity TypeIC50 (µM)Reference
Compound AAnticancer10Hsieh et al., 2012
Compound BAnti-inflammatory5Rani et al., 2014
Compound CAntimicrobial20Patel et al., 2013

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.